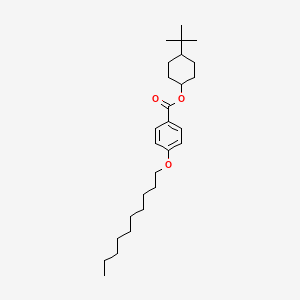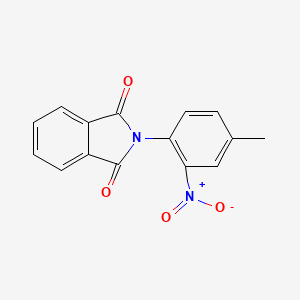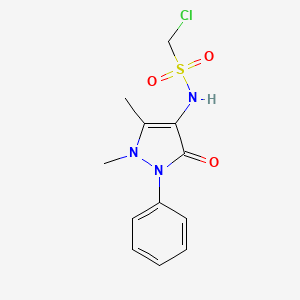
4-Tert-butylcyclohexyl 4-(decyloxy)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Tert-butylcyclohexyl 4-(decyloxy)benzoate is an organic compound that belongs to the class of esters It is characterized by the presence of a tert-butyl group attached to a cyclohexyl ring, which is further connected to a benzoate moiety substituted with a decyloxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Tert-butylcyclohexyl 4-(decyloxy)benzoate typically involves the esterification of 4-Tert-butylcyclohexanol with 4-(decyloxy)benzoic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid, and the reaction mixture is heated under reflux conditions to facilitate the formation of the ester bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
4-Tert-butylcyclohexyl 4-(decyloxy)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted esters or amides.
Scientific Research Applications
4-Tert-butylcyclohexyl 4-(decyloxy)benzoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anti-inflammatory properties.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the formulation of fragrances and flavors due to its unique aromatic properties.
Mechanism of Action
The mechanism of action of 4-Tert-butylcyclohexyl 4-(decyloxy)benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
4-Tert-butylcyclohexyl acetate: Similar in structure but with an acetate group instead of a benzoate group.
4-Tert-butylcyclohexanol: The alcohol precursor used in the synthesis of the ester.
4-(Decyloxy)benzoic acid: The acid component used in the esterification reaction.
Uniqueness
4-Tert-butylcyclohexyl 4-(decyloxy)benzoate is unique due to the combination of the tert-butylcyclohexyl and decyloxybenzoate moieties, which impart distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are desired.
Properties
Molecular Formula |
C27H44O3 |
|---|---|
Molecular Weight |
416.6 g/mol |
IUPAC Name |
(4-tert-butylcyclohexyl) 4-decoxybenzoate |
InChI |
InChI=1S/C27H44O3/c1-5-6-7-8-9-10-11-12-21-29-24-17-13-22(14-18-24)26(28)30-25-19-15-23(16-20-25)27(2,3)4/h13-14,17-18,23,25H,5-12,15-16,19-21H2,1-4H3 |
InChI Key |
NDMVYXYYSWPGJD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCOC1=CC=C(C=C1)C(=O)OC2CCC(CC2)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2,6-diethylphenyl)-2-[(6-{[(E)-(4-iodophenyl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]acetamide](/img/structure/B11538087.png)
![6-Benzyl-2-[(3,5-dibromo-2-hydroxybenzylidene)amino]-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carbonitrile](/img/structure/B11538092.png)

![N'-[(E)-(3,4,5-trimethoxyphenyl)methylidene]bicyclo[4.1.0]heptane-7-carbohydrazide](/img/structure/B11538105.png)
![4-bromo-2-[(E)-{[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-6-methoxyphenol](/img/structure/B11538109.png)
![3-amino-6-methyl-N-(6-methylpyridin-2-yl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11538113.png)
![2-bromo-6-[(E)-{[4-hydroxy-3-(4-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]-4-nitrophenol](/img/structure/B11538121.png)

![N-methyl-N-(2-phenoxyethyl)dibenzo[b,d]furan-3-sulfonamide](/img/structure/B11538124.png)
![3-[(E)-({2-[(4-Methylphenyl)amino]acetamido}imino)methyl]phenyl 3-bromobenzoate](/img/structure/B11538131.png)
![4-amino-N'-[(E)-(5-bromo-2,4-dihydroxyphenyl)methylidene]-1,2,5-oxadiazole-3-carbohydrazide](/img/structure/B11538132.png)
![3-[(E)-{2-[(2,6-dimethylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 2-chlorobenzoate](/img/structure/B11538134.png)

![N-(2,6-dimethylphenyl)-2-(2-{[(2,6-dimethylphenyl)carbamoyl]methoxy}phenoxy)acetamide](/img/structure/B11538155.png)
